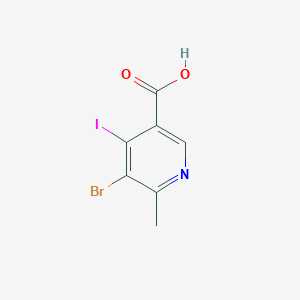
Methyl-5-bromo-4-iodonicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-5-bromo-4-iodonicotinicacid is a halogenated derivative of nicotinic acid, characterized by the presence of both bromine and iodine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-bromo-4-iodonicotinicacid typically involves halogenation reactions. One common method is the sequential bromination and iodination of methyl nicotinate. The process begins with the bromination of methyl nicotinate using bromine in the presence of a suitable catalyst, followed by iodination using iodine and a strong oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl-5-bromo-4-iodonicotinicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
- Coupled products with extended carbon chains
Scientific Research Applications
Methyl-5-bromo-4-iodonicotinicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer and antimicrobial properties, serving as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl-5-bromo-4-iodonicotinicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress induction, DNA intercalation, and disruption of cellular signaling .
Comparison with Similar Compounds
- Methyl-5-bromo-4-chloronicotinicacid
- Methyl-5-bromo-4-fluoronicotinicacid
- Methyl-5-iodo-4-chloronicotinicacid
Comparison: Methyl-5-bromo-4-iodonicotinicacid is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
5-bromo-4-iodo-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrINO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
OFSBDNIPYOZATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















